Ethyl 6-oxo-2-(trifluoromethyl)-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate
Description
Ethyl 6-oxo-2-(trifluoromethyl)-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate is a pyran-derived heterocyclic compound characterized by a trifluoromethyl group at position 2 and a 3-(trifluoromethyl)benzoylamino substituent at position 3. The ethyl carboxylate group at position 3 enhances its solubility in organic solvents, while the electron-withdrawing trifluoromethyl groups likely influence its reactivity and stability.
Properties
IUPAC Name |
ethyl 6-oxo-2-(trifluoromethyl)-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6NO5/c1-2-28-14(26)10-7-11(15(27)29-12(10)17(21,22)23)24-13(25)8-4-3-5-9(6-8)16(18,19)20/h3-7H,2H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBXCJKJQUGGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-oxo-2-(trifluoromethyl)-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The compound has the molecular formula and features a unique trifluoromethyl group that significantly influences its biological activity. The presence of this group enhances lipophilicity, which may improve cellular permeability and bioavailability.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler pyran derivatives. The introduction of the trifluoromethyl group can be achieved through various methods, including electrophilic fluorination or the use of trifluoromethylating agents.
Antimicrobial Properties
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For instance, a series of α-trifluoromethyl compounds were tested for their antimicrobial effects, revealing promising results against various pathogens, including influenza viruses .
Table 1: Antimicrobial Activity of Related Trifluoromethyl Compounds
| Compound Name | Pathogen Tested | Activity Observed |
|---|---|---|
| Trifluoromethyl α,β-unsaturated lactone | Influenza Virus | Effective |
| Trifluoromethyl pyrazolinone | Staphylococcus aureus | Moderate |
Cytotoxicity and Anticancer Potential
The compound's structure suggests potential anticancer properties due to its ability to interact with specific cellular targets. Research indicates that similar compounds with trifluoromethyl substitutions can inhibit cell proliferation in various cancer cell lines. For example, studies have shown that certain pyran derivatives exhibit cytotoxic effects against A-431 and Jurkat cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Ethyl 6-oxo derivative | A-431 | <10 |
| Doxorubicin | A-431 | 15 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interference with Cellular Signaling : The trifluoromethyl group can enhance interactions with cellular receptors or proteins involved in growth and survival signaling.
Case Studies
- Anticancer Efficacy : In a study focusing on the anticancer efficacy of pyran derivatives, this compound demonstrated significant growth inhibition in vitro against prostate cancer cells, suggesting its potential as a lead compound for further development .
- Antimicrobial Testing : Another case study highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent in the face of rising antibiotic resistance .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyran carboxylates have been tested against various bacteria and fungi, demonstrating effectiveness in inhibiting growth. A study highlighted the synthesis of related compounds that showed promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Molecular docking studies suggest that ethyl 6-oxo-2-(trifluoromethyl)-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate may act as a potential inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. Compounds designed with similar frameworks have been evaluated for their anti-inflammatory effects, indicating a pathway for further exploration of this compound as a therapeutic agent .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Escherichia coli | 20 | |
| Ethyl Pyran | Pseudomonas aeruginosa | 18 |
Agrochemical Applications
Pesticidal Properties
The trifluoromethyl group in this compound enhances its lipophilicity, making it a candidate for use in agrochemicals. Studies have shown that similar compounds exhibit insecticidal and fungicidal activities, suggesting potential applications in crop protection .
Table 2: Pesticidal Efficacy of Similar Compounds
| Compound Name | Target Pest/Fungi | Efficacy (%) | Reference |
|---|---|---|---|
| Trifluoro Compound X | Aphids | 85 | |
| Trifluoro Compound Y | Powdery Mildew | 90 |
Materials Science Applications
Polymer Synthesis
this compound can be utilized as a building block in the synthesis of fluorinated polymers. These polymers are known for their thermal stability and chemical resistance, making them suitable for high-performance applications in coatings and electronics .
Case Study: Development of Fluorinated Polymers
A recent study focused on synthesizing fluorinated polymers incorporating ethyl 6-oxo derivatives. The resultant materials exhibited enhanced mechanical properties and resistance to solvents compared to non-fluorinated counterparts, indicating the potential for commercial applications in protective coatings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Pyran Carboxylate Derivatives
Pyran carboxylates with varying substituents are common in medicinal chemistry. For example:
- Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (): This compound shares the ethyl carboxylate and pyran backbone but differs in substituents (amino, cyano, phenyl).
- Ethyl 6-amino-5-cyano-4-[3-methoxy-4-((4-methylbenzyl)oxy)phenyl]-2-methyl-4H-pyran-3-carboxylate (): Features amino and cyano groups, with a methoxy-benzyloxy phenyl substituent. The presence of electron-donating groups (e.g., methoxy) contrasts with the electron-withdrawing trifluoromethyl groups in the target compound, affecting electronic properties and solubility .
Table 1: Structural Comparison of Pyran Carboxylates
| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Weight (approx.) |
|---|---|---|---|
| Target Compound | 2-CF₃, 5-(3-CF₃-benzoylamino), 3-COOEt | CF₃, benzoylamino, ester | ~450 g/mol |
| Ethyl 2-amino-6-(5-amino-3-hydroxy-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate | 2-NH₂, 6-pyrazole, 5-CN, 4-Ph | Amino, cyano, pyrazole | ~400 g/mol |
| Ethyl 6-amino-5-cyano-4-[3-methoxy-4-(4-methylbenzyloxy)phenyl]-2-methyl-4H-pyran-3-carboxylate | 2-Me, 4-methoxy-benzyloxy phenyl, 6-NH₂, 5-CN | Methoxy, benzyloxy, cyano | ~500 g/mol |
Trifluoromethyl-Containing Analogs
The trifluoromethyl (CF₃) group is a hallmark of the target compound. Similar CF₃-bearing molecules include:
- N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide (): A benzamide derivative with CF₃-phenyl groups. The CF₃ group increases lipophilicity and metabolic stability, a property shared with the target compound .
- 3-[3-[1-[[3,5-Bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide (): Contains dual CF₃ groups on a benzoyl moiety, similar to the target compound. Its synthesis involves coupling reactions with trifluoromethylated benzoyl chlorides, a strategy likely relevant to the target compound’s preparation .
Table 2: Impact of Trifluoromethyl Groups on Properties
Benzoylamino-Substituted Derivatives
Comparable structures include:
- Its crystal structure reveals puckered heterocyclic rings and hydrogen-bonding networks, suggesting similar conformational flexibility in the target compound .
Q & A
Basic: What are the established synthetic routes for this compound, and what reaction conditions are typically employed?
The synthesis of this compound typically involves multi-step condensation reactions. A common approach includes refluxing precursors (e.g., substituted pyrimidines or pyran derivatives) with trifluoromethyl benzoyl chloride in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate. For example, analogous procedures involve 8–10 hours of reflux, followed by recrystallization from ethyl acetate/ethanol (3:2) to yield crystalline products with ~78% purity . Key steps include the formation of the amide bond via nucleophilic acyl substitution and stabilization of the pyran ring under acidic conditions.
Advanced: How can researchers optimize the yield and purity of this compound when scaling up synthesis?
Optimization requires precise control of stoichiometry, solvent ratios, and temperature. For instance, increasing the molar ratio of the acylating agent (e.g., 3-(trifluoromethyl)benzoyl chloride) by 10–15% can minimize unreacted starting material. Solvent systems like acetic acid/acetic anhydride (1:1) enhance reaction homogeneity, while slow cooling during recrystallization improves crystal quality . Purity can be monitored via HPLC (C18 columns, acetonitrile/water mobile phase) to detect side products like hydrolyzed esters or incomplete amidation .
Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?
X-ray diffraction (XRD) is critical for resolving the pyran ring conformation and hydrogen-bonding networks, as seen in related thiazolo-pyrimidine derivatives, where deviations from planarity (e.g., 0.224 Å puckering) are quantified . NMR (¹H/¹³C/¹⁹F) identifies trifluoromethyl groups (δ ~110–120 ppm in ¹⁹F NMR) and ester carbonyls (δ ~165–170 ppm in ¹³C NMR). Mass spectrometry (ESI-MS) confirms the molecular ion peak and fragmentation patterns .
Advanced: How can discrepancies between theoretical and experimental spectroscopic data be resolved?
Discrepancies in NMR chemical shifts often arise from solvent effects or dynamic conformational changes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model solvent interactions (e.g., DMSO or CDCl₃) and predict shifts within ±0.5 ppm accuracy. For example, the deshielding of the amide proton due to hydrogen bonding can be validated via variable-temperature NMR .
Basic: What functional groups influence reactivity, and how do they participate in transformations?
The ester group undergoes hydrolysis to carboxylic acids under basic conditions (e.g., NaOH/EtOH), while the trifluoromethyl groups resist nucleophilic substitution due to strong electron-withdrawing effects. The benzoylamino moiety can participate in hydrogen bonding with biological targets, influencing pharmacological activity. Controlled reduction of the pyran carbonyl (e.g., NaBH₄) is possible but requires anhydrous conditions to avoid ester cleavage .
Advanced: What strategies address low reproducibility in stereochemical outcomes during synthesis?
Low reproducibility often stems from uncontrolled racemization at chiral centers (e.g., C5 in pyran derivatives). Using enantiopure starting materials or chiral catalysts (e.g., L-proline) ensures stereochemical fidelity. XRD data from analogous compounds reveal that puckered pyran rings stabilize specific conformations, which can guide reaction design . Polar solvents (e.g., DMF) may also suppress competing pathways by stabilizing transition states .
Basic: What computational approaches predict the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes like cyclooxygenase-2 or kinases. The trifluoromethyl groups enhance hydrophobic interactions, while the pyran oxygen may form hydrogen bonds with catalytic residues. Pharmacophore modeling identifies critical electrostatic and steric features for activity .
Advanced: How should stability studies be designed for biological assay compatibility?
Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring detects degradation products like hydrolyzed esters or oxidized amides. Buffered solutions (pH 7.4 PBS) mimic physiological conditions, while lyophilization improves long-term storage. UV-vis spectroscopy tracks absorbance changes at λ = 260–280 nm, indicative of ring-opening reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
